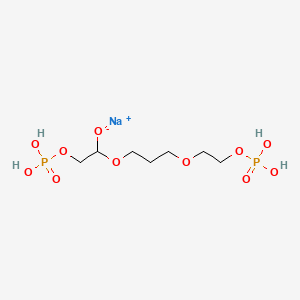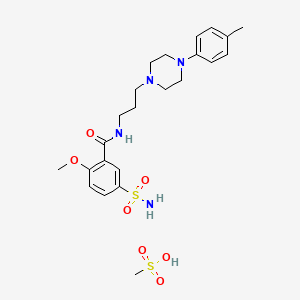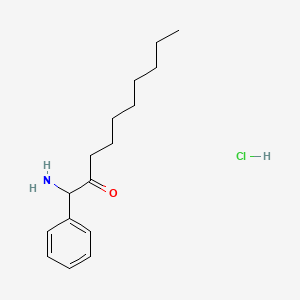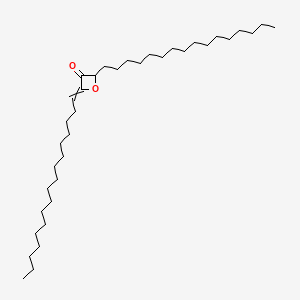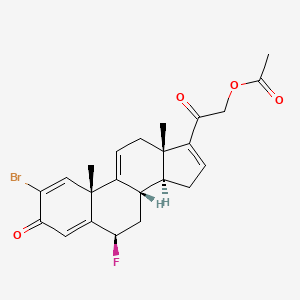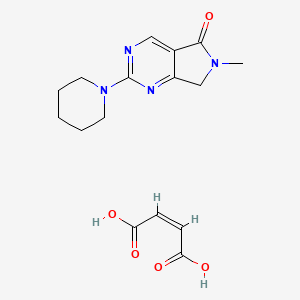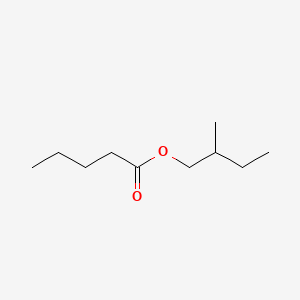
2-Methylbutyl valerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbutyl valerate, also known as 2-Methylbutyl pentanoate, is an ester compound with the molecular formula C10H20O2. It is commonly used in the flavor and fragrance industry due to its fruity aroma and flavor. This compound is found naturally in various fruits and is often used to enhance the sensory properties of food and beverages .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methylbutyl valerate can be synthesized through the esterification reaction between 2-methylbutanol and valeric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to obtain the desired ester with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Methylbutyl valerate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 2-methylbutanol and valeric acid.
Oxidation: The ester can be oxidized to produce corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2-Methylbutanol and valeric acid.
Oxidation: Carboxylic acids and alcohols.
Reduction: Alcohols.
Aplicaciones Científicas De Investigación
2-Methylbutyl valerate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in the natural aroma of fruits and its potential effects on insect behavior.
Medicine: Explored for its potential use in drug formulations due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 2-Methylbutyl valerate primarily involves its interaction with olfactory receptors in the nasal cavity. The ester binds to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity aroma. The molecular targets are the olfactory receptors, and the pathways involved include the activation of G-protein coupled receptors and subsequent signal transduction cascades .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylbutyl isovalerate
- 2-Methylbutyl 3-methylbutanoate
- 2-Methylbutyl isopentanoate
Uniqueness
2-Methylbutyl valerate is unique due to its specific fruity aroma, which is distinct from other similar esters. Its natural occurrence in various fruits and its widespread use in the flavor and fragrance industry make it a valuable compound. Compared to similar esters, this compound has a more pronounced and desirable fruity scent, making it a preferred choice for enhancing sensory properties .
Propiedades
Número CAS |
55590-83-5 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
2-methylbutyl pentanoate |
InChI |
InChI=1S/C10H20O2/c1-4-6-7-10(11)12-8-9(3)5-2/h9H,4-8H2,1-3H3 |
Clave InChI |
FOJKZJAPKUOYKR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


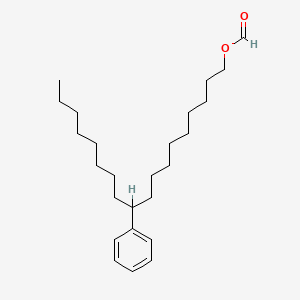
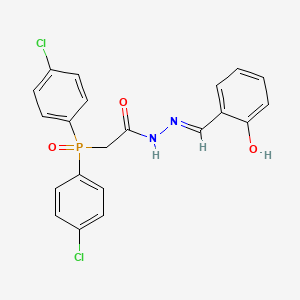
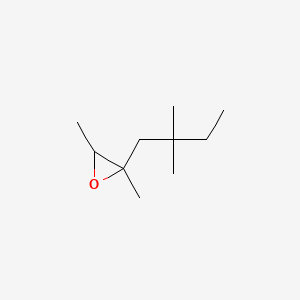
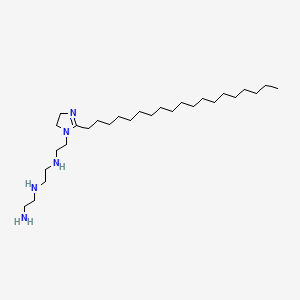

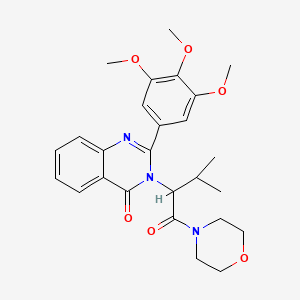
![18-(diethylamino)-12-imino-15-oxa-3,11-diazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(22),2,4,6,8,13,16(21),17,19-nonaene-13-carboxamide](/img/structure/B12697764.png)
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium acetate](/img/structure/B12697765.png)
